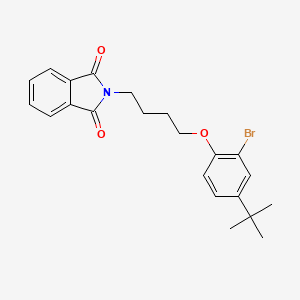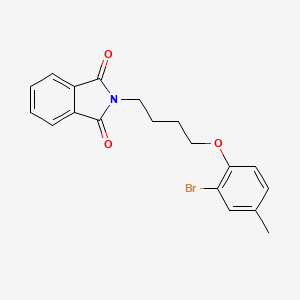
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a brominated phenoxy group attached to a butyl chain, which is further connected to an isoindoline-1,3-dione core. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps, starting with the bromination of 4-tert-butylphenol to obtain 2-bromo-4-tert-butylphenol. This intermediate is then reacted with a suitable butylating agent to form 4-(2-bromo-4-(tert-butyl)phenoxy)butane. The final step involves the condensation of this intermediate with isoindoline-1,3-dione under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The isoindoline-1,3-dione core can undergo condensation with other compounds to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学的研究の応用
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and organic electronic devices
作用機序
The mechanism of action of 2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Bromo-4-tert-butylaniline: Shares the brominated phenyl group but lacks the isoindoline-1,3-dione core.
2-Bromo-4,6-di-tert-butylphenol: Contains a similar brominated phenyl group with additional tert-butyl groups.
2-Bromo-4-tert-butylphenol: Similar structure but without the butyl chain and isoindoline-1,3-dione core .
Uniqueness
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to its combination of a brominated phenoxy group, a butyl chain, and an isoindoline-1,3-dione core. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds and valuable for various applications.
特性
IUPAC Name |
2-[4-(2-bromo-4-tert-butylphenoxy)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO3/c1-22(2,3)15-10-11-19(18(23)14-15)27-13-7-6-12-24-20(25)16-8-4-5-9-17(16)21(24)26/h4-5,8-11,14H,6-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUHUKUKWYOAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














